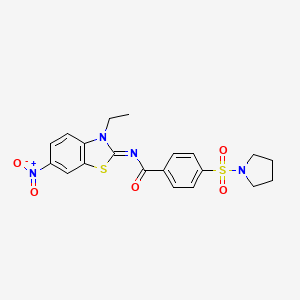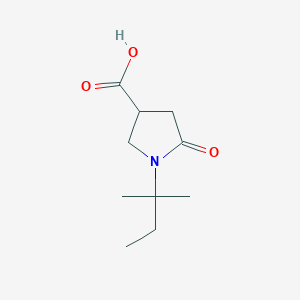
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid” is a carboxylic acid derivative of pyrrolidine. Pyrrolidine is a cyclic secondary amine, and in this case, it has a carboxylic acid (COOH) group and a ketone (C=O) group on its ring. The “1,1-Dimethylpropyl” group is an alkyl substituent attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the carboxylic acid and ketone functionalities providing sites for potential reactivity. The “1,1-Dimethylpropyl” group is a branched alkyl chain, which could influence the compound’s physical properties and reactivity .
Chemical Reactions Analysis
Carboxylic acids, such as the one in this compound, can undergo a variety of reactions, including those involving the O-H bond (like acid dissociation), reactions at the carbonyl bond (like nucleophilic attack), decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could contribute to acidity and potential for hydrogen bonding. The “1,1-Dimethylpropyl” group, being an alkyl chain, could influence the compound’s hydrophobicity .
科学的研究の応用
Environmental Impact and Toxicology Studies
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, as a complex compound, is often studied in the context of environmental science and toxicology. In studies conducted in South Australia, the presence of complex organic compounds, including various carboxylic acids, was used to assess environmental exposure to neurotoxic insecticides in preschool children. The detection of such compounds helped in understanding the extent of exposure in the general population and the development of public health policies on the regulation and use of chemicals (Babina et al., 2012).
Biocatalysis and Biorenewable Chemicals
Research has also explored the inhibitory effects of carboxylic acids, including 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, on biocatalysts like microbes. These acids are considered attractive biorenewable chemicals due to their use as precursors for various industrial chemicals. Understanding the impact of such compounds on microbes like Escherichia coli and Saccharomyces cerevisiae is essential in developing metabolic engineering strategies to increase microbial robustness, which is crucial for industrial bioprocesses (Jarboe et al., 2013).
Drug Synthesis and Pharmaceutical Applications
In the pharmaceutical industry, compounds like 1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid are instrumental due to their functional groups. They are flexible and diverse in drug synthesis, offering cost-effective and cleaner reaction pathways. For instance, levulinic acid (LEV), a compound with carbonyl and carboxyl functional groups, demonstrates the potential of such carboxylic acids in drug synthesis. It reduces the cost of drug synthesis and has untapped potential in the field of medicine, indicating the broader applicability of similar compounds (Zhang et al., 2021).
Advanced Imaging Techniques
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are also explored in advanced imaging techniques, such as in the synthesis of 18F-DCFPyL, a prostate-specific membrane antigen–targeting radiotracer. This compound has shown promise in the imaging of prostate cancer, indicating the potential of such carboxylic acids in enhancing the precision and efficacy of medical diagnostics (Rousseau et al., 2019).
特性
IUPAC Name |
1-(2-methylbutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-10(2,3)11-6-7(9(13)14)5-8(11)12/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHYIXXZYSUFFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1CC(CC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dimethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

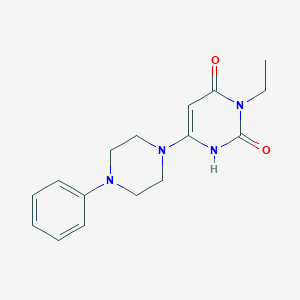


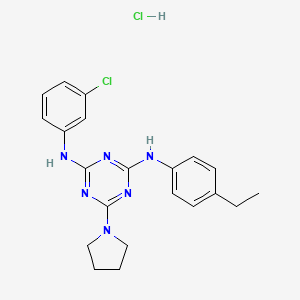
amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
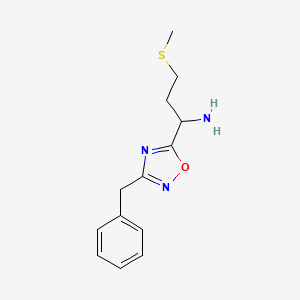
![1-[1-(1H-indole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2383445.png)
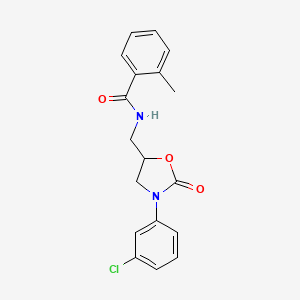
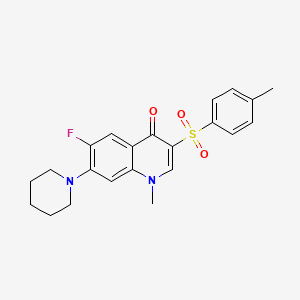
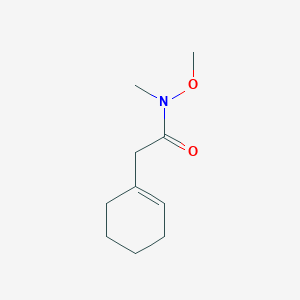
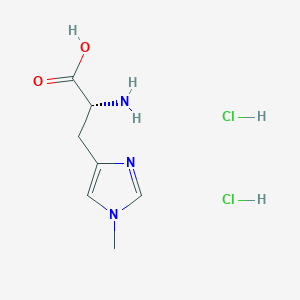

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)
